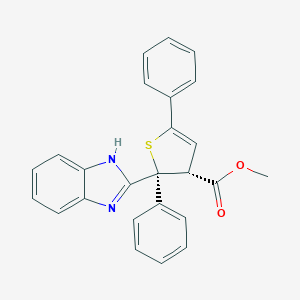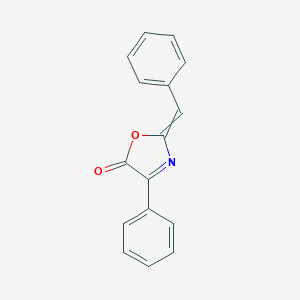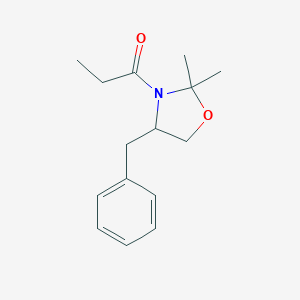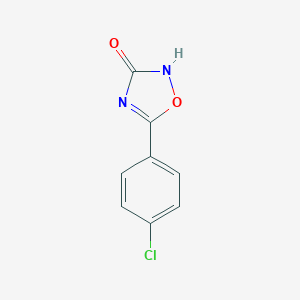![molecular formula C12H12N2OS2 B282159 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione](/img/structure/B282159.png)
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMTS belongs to the class of thiazolidine-2,4-dithione derivatives and is widely used as a reagent in organic synthesis, as well as in biochemical and physiological research.
作用机制
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione exhibits a unique mechanism of action that involves the formation of a thiosemicarbazone intermediate, which can react with various nucleophiles, such as amino acids and peptides. This reaction can lead to the formation of stable complexes that can be used to study the structure and function of various proteins and enzymes.
Biochemical and Physiological Effects
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in important physiological processes. 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has also been shown to exhibit antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
实验室实验的优点和局限性
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has several advantages as a reagent in lab experiments. It is easy to synthesize, stable, and exhibits a unique mechanism of action that allows for the formation of stable complexes with various nucleophiles. However, 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the use of 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione in scientific research. One potential application is in the field of drug discovery, where 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione can be used as a lead compound for the development of new drugs. Another potential direction is in the study of protein-ligand interactions, where 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione can be used to investigate the structure and function of various proteins and enzymes. Additionally, 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione can be used in the development of new materials, such as polymers and nanoparticles, due to its unique chemical properties.
Conclusion
In conclusion, 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It can be synthesized by a simple method and has been used as a reagent in organic synthesis, as well as in biochemical and physiological research. 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione exhibits a unique mechanism of action that allows for the formation of stable complexes with various nucleophiles, making it a valuable tool in the study of protein-ligand interactions. While 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has some limitations, it has several potential applications in various fields of scientific research, making it an important compound for future studies.
合成方法
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione can be synthesized by the reaction of 4-dimethylaminobenzaldehyde with thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound.
科学研究应用
5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis to prepare a wide range of thiazolidine-2,4-dithione derivatives. In biochemical research, 5-[4-(Dimethylamino)benzylidene]-1,3-oxazolidine-2,4-dithione has been used to investigate the mechanism of action of various enzymes and proteins.
属性
分子式 |
C12H12N2OS2 |
|---|---|
分子量 |
264.4 g/mol |
IUPAC 名称 |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazolidine-2,4-dithione |
InChI |
InChI=1S/C12H12N2OS2/c1-14(2)9-5-3-8(4-6-9)7-10-11(16)13-12(17)15-10/h3-7H,1-2H3,(H,13,16,17)/b10-7+ |
InChI 键 |
ILHPWNRSMANFEJ-JXMROGBWSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=S)NC(=S)O2 |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=S)NC(=S)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
![(10Z)-10-benzylidene-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-9-one](/img/structure/B282080.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)

![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)
![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)

![2-(2-Phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)succinonitrile](/img/structure/B282094.png)
![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)

